![molecular formula C7H2ClF3N2S B2354354 噻吩并[2,3-d]嘧啶,4-氯-2-(三氟甲基)- CAS No. 1374831-02-3](/img/structure/B2354354.png)

噻吩并[2,3-d]嘧啶,4-氯-2-(三氟甲基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

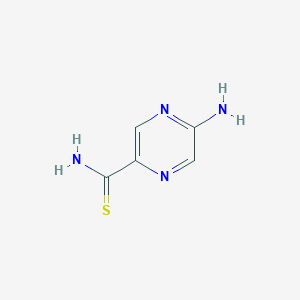

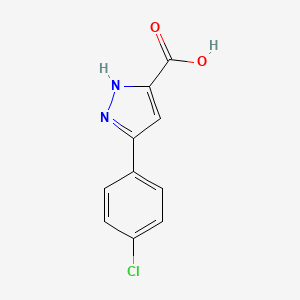

“Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-” is a chemical compound with the molecular formula C7H2ClF3N2S . It is a structural analog of purines and has various biological activities . The compound is part of the thienopyrimidine class of compounds, which are widely represented in medicinal chemistry .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves various methods . For instance, one study synthesized an intermediate 2,4-dichloro-thieno[3,2-d]pyrimidine using 3-amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C, and the second step yield was 81.4% at 105 °C .Molecular Structure Analysis

The molecular structure of “Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-” includes a thieno[2,3-d]pyrimidine core with a chloro group at the 4-position and a trifluoromethyl group at the 2-position .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a molar refractivity of 48.5±0.3 cm3, and a molar volume of 144.9±3.0 cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its ACD/LogP is 3.58, and its ACD/LogD (pH 5.5 and 7.4) is 2.53 .科学研究应用

Anti-Inflammatory Applications

Pyrimidines, including 4-Chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, this compound has been used in the synthesis of cyclometalated iridium (III) complexes for organic light-emitting diodes (OLEDs) . The complexes exhibit different emission peaks with photoluminescence quantum efficiencies (ΦPL) of 35% and 52% in CH2Cl2 solutions .

Interfacial Interactions Study

The compound has been used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

Antioxidant Applications

Pyrimidines, including this compound, are known to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Antibacterial and Antiviral Applications

Pyrimidines have been found to possess antibacterial and antiviral properties . They can inhibit the growth of harmful bacteria and viruses, making them potential candidates for the development of new antibacterial and antiviral drugs .

Antifungal and Antituberculosis Applications

In addition to their antibacterial and antiviral properties, pyrimidines also exhibit antifungal and antituberculosis effects . They can inhibit the growth of fungi and Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

作用机制

Target of Action

This compound belongs to the class of thienopyrimidines, which are known to exhibit a broad range of biological and pharmacological activities

Mode of Action

Thienopyrimidines are generally known to interact with various enzymes and receptors in the body, leading to a variety of physiological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thienopyrimidines are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected by this compound and their downstream effects require further investigation.

Result of Action

Thienopyrimidines are known to exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . The specific effects of this compound are subjects of ongoing research.

未来方向

Thienopyrimidine derivatives, including “Thieno[2,3-d]pyrimidine, 4-chloro-2-(trifluoromethyl)-”, hold promise in various areas of medicinal chemistry due to their diverse biological activities . Future research could focus on developing new thienopyrimidine derivatives with enhanced biological activities and safety profiles .

属性

IUPAC Name |

4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2S/c8-4-3-1-2-14-5(3)13-6(12-4)7(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEFLISGTFHGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=NC(=N2)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)

![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)

![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)

![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2354288.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B2354291.png)